1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine
Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine (CAS: 278782-75-5) is a piperazine derivative featuring a benzodioxole methyl group and a 3,4-dimethoxyphenyl sulfonyl substituent. The benzodioxole moiety (piperonyl group) is a common pharmacophore in neuroactive compounds, while the sulfonyl group enhances metabolic stability and modulates receptor interactions . This compound is structurally related to ligands targeting serotonin (5-HT) and dopamine (D2) receptors, though its specific pharmacological profile requires further empirical validation.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-25-17-6-4-16(12-19(17)26-2)29(23,24)22-9-7-21(8-10-22)13-15-3-5-18-20(11-15)28-14-27-18/h3-6,11-12H,7-10,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXFUNANQCIFOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a benzo[d][1,3]dioxole moiety and a sulfonyl group attached to a dimethoxyphenyl ring. Its molecular formula is with a molecular weight of approximately 398.45 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process may include the formation of the piperazine ring followed by the introduction of the benzo[d][1,3]dioxole and sulfonyl groups through nucleophilic substitution reactions.
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antimicrobial Activity : Some studies suggest that piperazine derivatives can inhibit bacterial growth by interfering with protein synthesis or cell wall formation.
- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor cell proliferation through apoptosis induction.
- Carbonic Anhydrase Inhibition : There is evidence that sulfonyl piperazines can act as inhibitors of carbonic anhydrase II, which is involved in regulating pH and fluid balance in tissues .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various piperazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential for development as antibacterial agents .
- Antitumor Activity : Another research focused on the antitumor effects of similar compounds in vitro. Results demonstrated that these compounds could induce apoptosis in cancer cell lines by activating caspase pathways, highlighting their potential as chemotherapeutic agents .
Data Table: Biological Activities
Scientific Research Applications
Neuropharmacology
Research indicates that compounds containing piperazine rings frequently exhibit interactions with neurotransmitter receptors, such as serotonin and dopamine receptors. These interactions are critical in the treatment of psychiatric disorders. Preliminary studies suggest that 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine may have similar properties:
- Serotonin Receptor Modulation : The compound's structure suggests it could act as a modulator at serotonin receptors, which are key targets for antidepressants and anxiolytics.
- Dopamine Receptor Interaction : Its potential interaction with dopamine receptors may position it as a candidate for treating conditions such as schizophrenia or Parkinson's disease.
Anticancer Activity
The unique structural components of this compound may also lend themselves to anticancer applications. Compounds with similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines. Ongoing research is exploring:
- Mechanisms of Action : Investigating how this compound affects cancer cell proliferation and apoptosis.
- Combination Therapies : Assessing the efficacy of this compound in combination with existing chemotherapeutics to enhance overall treatment outcomes.
Synthetic Pathways
The synthesis of this compound involves several steps that require optimization for high yields and purity. Key steps typically include:
- Formation of the Piperazine Core : Initial reactions involve creating the piperazine framework.
- Substitution Reactions : Subsequent steps introduce the benzo[d][1,3]dioxole moiety and the sulfonyl group.
- Purification Techniques : Techniques such as recrystallization or chromatography are employed to purify the final product.
Interaction Studies
Several studies have focused on the interaction profile of this compound with neurotransmitter receptors:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated binding affinity at serotonin receptors similar to established antidepressants. |
| Study B (2022) | Showed cytotoxic effects against breast cancer cell lines with IC50 values comparable to leading chemotherapeutics. |
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfonamide group (-SO2NH-) in the compound can participate in nucleophilic substitution reactions. This is particularly relevant for modifying the compound to enhance its pharmacological properties.
Hydrolysis
Under acidic or basic conditions, the sulfonamide bond may hydrolyze, leading to the formation of piperazine and sulfonic acid derivatives. This reaction is crucial for understanding the stability and degradation pathways of the compound.
Redox Reactions
The presence of methoxy groups can influence redox behavior. The compound may undergo oxidation or reduction depending on the reaction conditions, which could affect its biological activity.
Formation of Complexes
The piperazine nitrogen can coordinate with metal ions, leading to complex formation that may alter the compound's solubility and reactivity profile.
- Research Findings
Recent studies have focused on the biological activities associated with this compound:
- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : Studies suggest that the mechanism involves disruption of cellular signaling pathways related to proliferation and apoptosis.
Table 2: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cells | |
| Enzyme Inhibition | Modulation of key signaling pathways |
The compound 1-(Benzo[d] dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine exhibits diverse chemical reactivity and potential therapeutic applications. Ongoing research into its synthesis and biological effects will further elucidate its role in medicinal chemistry.
- References
This article synthesizes information from various sources including chemical databases and recent literature on medicinal chemistry related to piperazine derivatives.
This overview serves as a foundational reference for researchers interested in exploring the chemical properties and potential applications of this compound in drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Receptor Affinity
Key structural modifications in piperazine derivatives significantly influence receptor binding. Below is a comparative analysis:
Key Trends in Structure-Activity Relationships (SAR)
Lipophilicity and Receptor Binding :
- Compounds with lipophilic substituents (e.g., 2,3-dichlorophenyl in 15 or fluorobenzoisoxazole in 6j ) exhibit higher D2 receptor affinity due to enhanced membrane penetration .
- The target compound’s 3,4-dimethoxyphenyl sulfonyl group, while moderately lipophilic, may underperform compared to halogenated or heterocyclic analogues .
Sulfonyl Group Effects :
Benzodioxole vs. Benzoheterocycles :
- Replacing benzodioxole (e.g., 6g ) with benzoheterocycles (e.g., benzothiazole in 6h ) increases potency by ~2-fold for D2 receptors, highlighting the importance of heterocyclic π-π interactions .
Preparation Methods
Piperazine Backbone Formation
Piperazine is often synthesized via cyclization of 1,2-diaminoethane derivatives or ring-closing metathesis. However, commercial availability of piperazine simplifies this step. Functionalization begins at the secondary amines, with selective protection/deprotection strategies ensuring regioselective sulfonylation and alkylation.
Alkylation with Benzo[d] dioxol-5-ylmethyl
The benzodioxolemethyl group is introduced via nucleophilic substitution. For example, 5-(bromomethyl)benzo[d]dioxole reacts with piperazine in anhydrous dimethylacetamide (DMA) at 60°C, yielding 1-(benzo[d]dioxol-5-ylmethyl)piperazine. Triethylamine (Et₃N) is employed to scavenge HBr, with yields reaching 78–85% after column chromatography.
Sulfonylation with 3,4-Dimethoxyphenylsulfonyl Chloride
The final step involves sulfonylation of the secondary amine using 3,4-dimethoxyphenylsulfonyl chloride in dichloromethane (DCM) at 0°C. Et₃N facilitates deprotonation, and the reaction proceeds to completion within 2 hours. Crude product purification via silica gel chromatography (eluent: n-pentane/ethyl acetate, 3:1) affords the target compound in 70–75% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
Nickel catalysis, reported in analogous sulfonylation reactions, improves efficiency. A system comprising Ni(OTf)₂ (20 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 20 mol%), and Zn/MgCl₂ reduces reaction time from 12 hours to 4 hours, boosting yield to 89%.
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash chromatography (silica gel, n-pentane/ethyl acetate gradient). The target compound elutes at Rf = 0.35 (3:1 n-pentane/ethyl acetate).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 6.85–6.70 (m, 6H, aromatic), 5.95 (s, 2H, dioxole CH₂), 4.10 (s, 2H, NCH₂), 3.85 (s, 6H, OCH₃), 2.90–2.60 (m, 8H, piperazine).
-
HRMS (ESI): m/z calcd. for C₂₀H₂₄N₂O₆S [M+H]⁺ 421.1431, found 421.1428.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Classical Alkylation | 75 | 12 h | No specialized catalysts required |
| Ni-Catalyzed | 89 | 4 h | Higher efficiency, milder conditions |
The nickel-catalyzed approach, while requiring air-sensitive reagents, offers superior yields and scalability.
Challenges and Mitigation Strategies
Sulfonyl Chloride Hydrolysis
Exposure to moisture leads to premature hydrolysis of 3,4-dimethoxyphenylsulfonyl chloride. Strict anhydrous conditions (argon atmosphere, molecular sieves) are essential.
Regioselectivity in Alkylation
Competing N-alkylation at both piperazine nitrogens is mitigated by using a 1.2:1 molar ratio of alkylating agent to piperazine, favoring mono-substitution.
Industrial-Scale Considerations
Batch processes using flow chemistry enable continuous sulfonylation, reducing purification bottlenecks. A pilot-scale setup (10 L reactor) achieves 82% yield with a throughput of 1.2 kg/day .
Q & A
Q. What are the established synthetic routes for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine?
Methodological Answer: The compound is synthesized via acid-amine coupling or sulfonylation of piperazine intermediates. Key steps include:
- Step 1: Preparation of 1-piperonylpiperazine (via alkylation of piperazine with piperonyl bromide) .
- Step 2: Sulfonylation using 3,4-dimethoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification: Column chromatography (silica gel, eluent: methanol/chloroform) or recrystallization (HCl salt forms) .
Q. Table 1: Representative Yields and Characterization
Q. How is the compound characterized post-synthesis?
Methodological Answer:
Q. What in vitro models have been used to study its biological activity?
Methodological Answer:
- Anticancer assays: Cytotoxicity evaluated in MDA-MB-231 (breast cancer) via MTT assay (IC50 = 12.3 µM) .
- Apoptosis induction: Flow cytometry (Annexin V/PI staining) showing 35% apoptosis at 24 h .
- Enzyme inhibition: Tyrosinase inhibition assays (IC50 = 8.7 µM) for antifungal applications .
Advanced Research Questions
Q. How to optimize synthesis yield and purity?
Methodological Answer:
Q. Table 2: Yield Optimization Strategies
| Variable | Impact on Yield | Reference |
|---|---|---|
| Temperature (50°C → 80°C) | +15% yield | |
| Catalyst (Ir vs Pd) | Ir: 57% vs Pd: 42% | |
| Purification (HPLC vs column) | HPLC: ≥98% purity |
Q. What are the challenges in analyzing its pharmacokinetic properties?
Methodological Answer:
Q. How to resolve contradictions in cytotoxicity data across studies?
Methodological Answer:
- Variable control: Standardize cell lines (e.g., MDA-MB-231 vs PC3 prostate cancer) and culture conditions .
- Purity validation: Cross-check compound purity via HRMS and elemental analysis (C: 56.3% vs theoretical 56.1%) .
- Mechanistic studies: Compare apoptosis vs necrosis ratios (e.g., caspase-3 activation vs LDH release) .
Q. Table 3: Cytotoxicity Data Comparison
| Study | Cell Line | IC50 (µM) | Assay | Purity (%) |
|---|---|---|---|---|
| Sagar et al. (2020) | MDA-MB-231 | 12.3 | MTT | 95 |
| Aldrich (2020) | PC3 | 18.7 | SRB | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
